

synthesis of N-tert-butylacetamide from tert-butylamine and acetyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-acetamido-N-tert-butylacetamide

Cat. No.: B7500751

[Get Quote](#)

Application Note: Synthesis of N-tert-butylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-tert-butylacetamide, a versatile amide intermediate, from the reaction of tert-butylamine and acetyl chloride. The described method is a variation of the Schotten-Baumann reaction, a robust and widely used method for amide synthesis. This document includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for professionals in chemical research and drug development.

Introduction

N-substituted amides are crucial functional groups present in a vast array of pharmaceuticals, agrochemicals, and other specialty chemicals. The synthesis of these compounds is a cornerstone of modern organic chemistry. The reaction of an amine with an acyl chloride is a fundamental and efficient method for the formation of an amide bond. This application note details the synthesis of N-tert-butylacetamide via the nucleophilic acyl substitution reaction

between tert-butylamine and acetyl chloride. The protocol is straightforward, high-yielding, and can be readily implemented in a standard laboratory setting.

Reaction Scheme

The synthesis of N-tert-butylacetamide proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine on the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final amide product and a hydrochloride salt of the base.

Reaction:

Reactants: Acetyl chloride, tert-Butylamine, Triethylamine (base)

Product: N-tert-butylacetamide, Triethylamine hydrochloride

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of N-tert-butylacetamide. [\[1\]](#)

Materials:

- tert-Butylamine (92 mmol, 9.6 mL)
- Acetyl chloride (88 mmol, 6.3 mL)
- Triethylamine (96 mmol, 13.4 mL)
- Diethyl ether (anhydrous, ~300 mL)
- 500 mL Schlenk flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Filtration apparatus (e.g., Büchner funnel and flask)

- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 500 mL Schlenk flask equipped with a magnetic stir bar, dissolve tert-butylamine (92 mmol) and triethylamine (96 mmol) in approximately 200 mL of anhydrous diethyl ether.
- **Addition of Acetyl Chloride:** While stirring the solution, add acetyl chloride (88 mmol) dropwise using a dropping funnel over a period of 15-20 minutes. The addition is exothermic and will result in the formation of a thick, colorless precipitate (triethylamine hydrochloride).
- **Reaction Time:** Allow the reaction mixture to stir at room temperature for approximately 2 hours to ensure complete reaction.
- **Work-up:**
 - Filter the reaction mixture through a Büchner funnel to remove the triethylamine hydrochloride precipitate.
 - Wash the solid residue with two 50 mL portions of diethyl ether to recover any entrained product.
 - Combine the filtrate and the ether washings.
- **Isolation of Product:** Concentrate the combined filtrate and ether washings under reduced pressure using a rotary evaporator to yield the crude N-tert-butylacetamide. The reported yield of the crude product is 93%.^[1]
- **Purification (Optional):** If necessary, the crude product can be further purified by recrystallization or column chromatography.

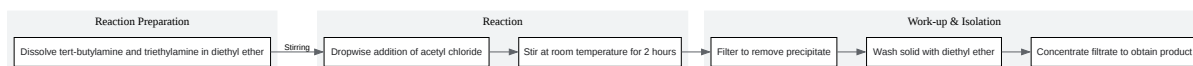
Data Presentation

A summary of the key quantitative data for N-tert-butylacetamide is provided in the table below.

Parameter	Value	Reference
Chemical Formula	C ₆ H ₁₃ NO	[2]
Molecular Weight	115.17 g/mol	[2]
Appearance	White crystalline solid	
Melting Point	96-98 °C	
Boiling Point	194 °C	
Solubility	Soluble in water and organic solvents	
Yield (Crude)	93%	[1]
¹ H NMR (Expected)	δ ~1.3 (s, 9H, C(CH ₃) ₃), ~1.9 (s, 3H, COCH ₃), ~5.3 (br s, 1H, NH)	
¹³ C NMR	δ 176.33, 52.40, 47.12, 30.36, 20.23 ppm	[1]
IR (KBr, cm ⁻¹)	~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)	[2]
Mass Spectrum (m/z)	115 (M ⁺), 100, 58, 43	

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-tert-butylacetamide.

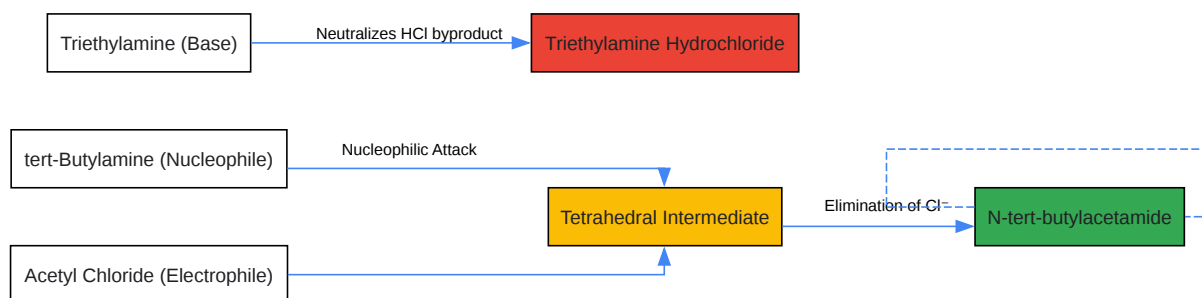


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of N-tert-butylacetamide.

Signaling Pathways and Logical Relationships

The reaction proceeds via a nucleophilic acyl substitution mechanism, a fundamental reaction in organic chemistry.



[Click to download full resolution via product page](#)

Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-tert-butylacetamide.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of N-tert-butylacetamide. The high yield and straightforward procedure make it suitable for both small-scale research and larger-scale production. The provided data and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-tert-Butylacetamide [webbook.nist.gov]
- 2. N-tert-Butylacetamide | C₆H₁₃NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [synthesis of N-tert-butylacetamide from tert-butylamine and acetyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7500751#synthesis-of-n-tert-butylacetamide-from-tert-butylamine-and-acetyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com